2-bromo-N-(4-methyl-3-nitrophenyl)propanamide
Description
2-Bromo-N-(4-methyl-3-nitrophenyl)propanamide is a brominated aromatic amide characterized by a propanamide backbone with a bromine atom at the second carbon and a substituted phenyl group (4-methyl-3-nitro) attached via the amide nitrogen. The nitro group at the 3-position and methyl group at the 4-position on the phenyl ring confer distinct electronic and steric properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, leveraging the reactivity of the bromine atom for nucleophilic substitutions or cross-coupling reactions . Its crystal structure (monoclinic, space group C2/c) has been resolved, showing intermolecular hydrogen bonding that stabilizes the lattice .
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H11BrN2O3/c1-6-3-4-8(5-9(6)13(15)16)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |
InChI Key |
AKLIPVZSVUDVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide typically involves the bromination of N-(4-methyl-3-nitrophenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
Substitution: Products depend on the nucleophile used, such as N-(4-methyl-3-nitrophenyl)propanamide derivatives.
Reduction: 2-amino-N-(4-methylphenyl)propanamide.
Scientific Research Applications
2-bromo-N-(4-methyl-3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related brominated propanamides:
Physical Properties
- Melting Points: The nitro group in this compound likely raises its melting point compared to non-nitro analogs (e.g., 2-bromo-N-(2-methylphenyl)propanamide) due to stronger intermolecular interactions .
- Solubility : Methyl and nitro substituents reduce solubility in polar solvents compared to fluoro- or chloro-substituted derivatives .
Reactivity
- Nucleophilic Substitution : The bromine atom in the target compound is more reactive than in 3-bromo analogs (e.g., 3-bromo-N-(4-bromophenyl)propanamide) due to steric accessibility at the 2-position .
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